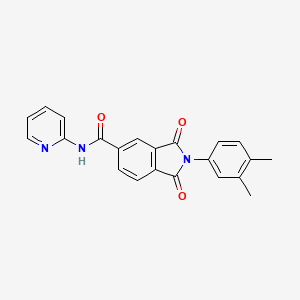
2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide, also known as compound X, is a synthetic compound that has shown potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cell proliferation, apoptosis, and inflammation. Compound X has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of oxidative stress. It has also been found to reduce inflammation and protect against neurodegeneration. However, the exact biochemical and physiological effects of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that the mechanism of action of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several future directions for research on 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X. One direction is to further investigate its mechanism of action and identify specific targets for its effects. Another direction is to explore its potential in treating other diseases, such as Alzheimer's and Parkinson's disease. Additionally, research could focus on developing derivatives of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X with improved pharmacokinetic properties and reduced toxicity.
Conclusion:
In conclusion, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X is a synthetic 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide with potential in various scientific research applications. Its synthesis method has been optimized to achieve high yields and purity, and it has been found to have various biochemical and physiological effects. While its mechanism of action is not fully understood, research on 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X has the potential to lead to the development of new treatments for various diseases.
Méthodes De Synthèse
Compound X is synthesized through a multistep process that involves the reaction of 2-pyridinecarboxylic acid with 3,4-dimethylaniline to form an intermediate. This intermediate is then subjected to a series of reactions, including acylation, cyclization, and oxidation, to produce the final 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X. The synthesis method has been optimized to achieve high yields and purity of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X.
Applications De Recherche Scientifique
Compound X has shown potential in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory properties. In cancer research, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X has been shown to protect against oxidative stress and reduce neuroinflammation. In anti-inflammatory properties, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X has been found to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-13-6-8-16(11-14(13)2)25-21(27)17-9-7-15(12-18(17)22(25)28)20(26)24-19-5-3-4-10-23-19/h3-12H,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPWXPJYYATKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

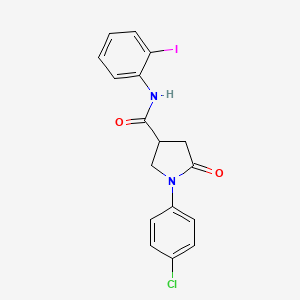
![2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide)](/img/structure/B5182652.png)
![10-benzoyl-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182657.png)

![ethyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5182671.png)
![N,N'-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldiacetamide](/img/structure/B5182678.png)
![ethyl (4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5182685.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B5182688.png)
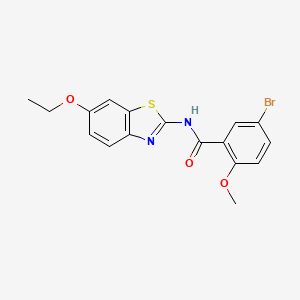
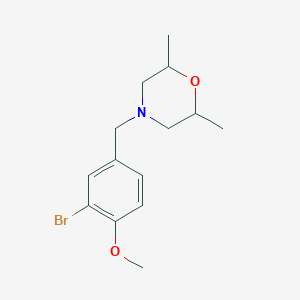
![5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5182702.png)
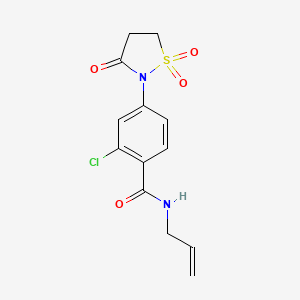
![1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine](/img/structure/B5182727.png)
![4-{2-(benzoylamino)-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5182730.png)